N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 486.02 g/mol. This compound is classified as a benzamide derivative, which is notable for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
The synthesis of N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride typically involves methods common to the preparation of benzamide derivatives. These methods often include the coupling of substituted 2-amino benzothiazoles with various acylating agents. Although specific synthesis protocols for this compound are not extensively documented, general approaches may involve:
Technical details regarding the conditions such as temperature, solvent choice, and reaction times are critical for optimizing yields and purity but are not explicitly detailed in available literature .
The molecular structure of N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride can be represented using various structural formulas:
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C(=O)C3=CC(=CC=C3)F.Cl
OKRGYGQKFHZMGC-UHFFFAOYSA-N
The structure features a central benzamide moiety with various substituents that enhance its biological activity .
The compound is expected to participate in several chemical reactions typical of benzamide derivatives:
These reactions can be leveraged to modify the compound further or to synthesize related derivatives .
The mechanism of action for N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride is likely similar to that of other benzamide derivatives. It is known that such compounds often interact with various biological targets:
The physical and chemical properties of N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride include:
Data such as melting point, boiling point, and specific heat capacity would require experimental determination for precise characterization .
N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride has several potential applications in scientific research:
Given its diverse biological activities, this compound holds promise for further exploration in medicinal chemistry and pharmacology .
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: